7-(2-Bromopyridin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine
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Overview
Description
7-(2-Bromopyridin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis This compound features a pyrrolo[2,3-d]pyrimidine core, which is a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Bromopyridin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolo[2,3-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors such as aminopyrimidines and bromopyridines.
Cyclization Reaction: The cyclization reaction is often carried out under reflux conditions in the presence of a suitable solvent such as toluene or ethyl acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
7-(2-Bromopyridin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridinyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups attached to the pyrrolo[2,3-d]pyrimidine core.
Cyclization: Further cyclization reactions can be performed to create more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or amines .
Scientific Research Applications
7-(2-Bromopyridin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine has several scientific research applications, including:
Medicinal Chemistry: This compound is used as a building block for the synthesis of kinase inhibitors and other biologically active molecules.
Biological Studies: It serves as a probe in biological assays to study protein-ligand interactions and cellular pathways.
Material Science: The compound is utilized in the development of organic semiconductors and other advanced materials.
Chemical Biology: It is employed in chemical biology research to investigate the mechanisms of enzyme inhibition and signal transduction.
Mechanism of Action
The mechanism of action of 7-(2-Bromopyridin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the modulation of cellular processes such as proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar pyrimidine core but differ in the substitution pattern and functional groups.
Pyrido[2,3-d]pyrimidin-7-ones: These derivatives also have a pyrimidine core but with variations in the position and nature of substituents.
Uniqueness
The uniqueness of 7-(2-Bromopyridin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromopyridinyl group enhances its potential for further functionalization and application in diverse research fields .
Properties
Molecular Formula |
C11H8BrN5 |
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Molecular Weight |
290.12 g/mol |
IUPAC Name |
7-(2-bromopyridin-4-yl)pyrrolo[2,3-d]pyrimidin-2-amine |
InChI |
InChI=1S/C11H8BrN5/c12-9-5-8(1-3-14-9)17-4-2-7-6-15-11(13)16-10(7)17/h1-6H,(H2,13,15,16) |
InChI Key |
HZSCWYHEIGGDGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1N2C=CC3=CN=C(N=C32)N)Br |
Origin of Product |
United States |
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